![molecular formula C12H15BrClNO2 B13457480 Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride is a chemical compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki–Miyaura cross-coupling reaction.
Esterification: The ester group can be introduced through a standard esterification reaction, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, potassium cyanide, and various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can yield a wide variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The unique structural properties of azetidines make them useful in the development of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound can be used in biological studies to investigate the effects of azetidine derivatives on various biological pathways and processes.
Wirkmechanismus
The mechanism of action of Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(azetidin-3-yloxy)acetate hydrochloride
- Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride
- 3-(4-bromothiophen-3-yl)azetidin-3-ol hydrochloride
Uniqueness
Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other azetidine derivatives, which may lack the bromophenyl group or have different substituents.
Eigenschaften
Molekularformel |
C12H15BrClNO2 |
|---|---|
Molekulargewicht |
320.61 g/mol |
IUPAC-Name |
methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)6-12(7-14-8-12)9-2-4-10(13)5-3-9;/h2-5,14H,6-8H2,1H3;1H |
InChI-Schlüssel |
SWBDAZZCIOSBNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1(CNC1)C2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


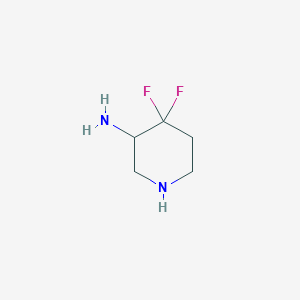
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
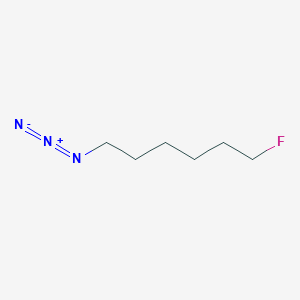
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
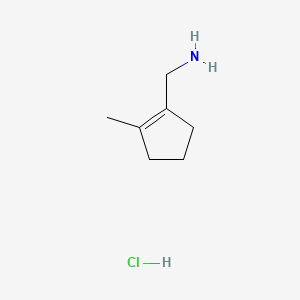
![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
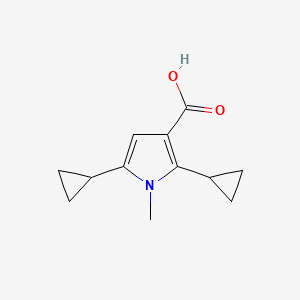
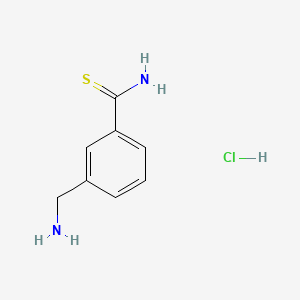
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
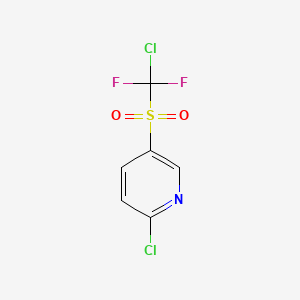
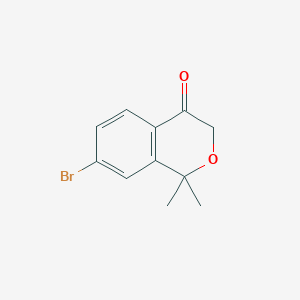
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
